Nummularine B
Description
Structure
3D Structure
Properties
CAS No. |
53947-96-9 |
|---|---|
Molecular Formula |
C32H43N5O6 |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
N-[1-[(13E)-10-benzyl-16-methoxy-8,11-dioxo-2-oxa-6,9,12-triazatricyclo[13.3.1.03,7]nonadeca-1(19),13,15,17-tetraen-6-yl]-3-methyl-1-oxobutan-2-yl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C32H41N5O6/c1-19(2)27(36-29(38)20(3)33-4)32(41)37-16-14-26-28(37)31(40)35-24(17-21-9-7-6-8-10-21)30(39)34-15-13-22-18-23(43-26)11-12-25(22)42-5/h6-13,15,18-20,24,26-28,33H,14,16-17H2,1-5H3,(H,34,39)(H,35,40)(H,36,38)/b15-13+ |
InChI Key |
UCENISLVVUEBDB-FYWRMAATSA-N |
SMILES |
CC(C)C(C(=O)N1CCC2C1C(=O)NC(C(=O)NC=CC3=C(C=CC(=C3)O2)OC)CC4=CC=CC=C4)NC(=O)C(C)NC |
Isomeric SMILES |
CC(C)C(C(=O)N1CCC2C1C(=O)NC(C(=O)N/C=C\C3=C(C=CC(=C3)O2)OC)CC4=CC=CC=C4)NC(=O)C(C)NC |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2C1C(=O)NC(C(=O)NC=CC3=C(C=CC(=C3)O2)OC)CC4=CC=CC=C4)NC(=O)C(C)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nummularine B; Daechuine S27; N-Demethylamphibine H; |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Natural Occurrence of Nummularine B
Botanical and Microbial Sources of Nummularine B
This compound has been exclusively isolated from botanical sources, specifically from various parts of plants belonging to the Ziziphus genus of the Rhamnaceae family. There is currently no scientific literature reporting the isolation of this compound from microbial sources.
Plant Genera (Rhamnaceae Family)
The primary plant genus known to produce this compound is Ziziphus. Research has consistently identified this compound in several species within this genus, highlighting its significance as a characteristic alkaloid in these plants.
Ziziphus nummularia, a small, thorny bush native to arid regions of India, Pakistan, and Iran, is a well-documented source of this compound. researchgate.net Phytochemical analyses have revealed the presence of this cyclopeptide alkaloid in both the root bark and the stem bark of the plant. nih.gov The isolation of this compound from this species has been part of broader investigations into the diverse array of cyclopeptide alkaloids present in Z. nummularia. nih.gov
Table 1: Occurrence of this compound in Ziziphus nummularia
| Plant Part | Presence of this compound |
|---|---|
| Root Bark | Confirmed nih.gov |
| Stem Bark | Confirmed nih.gov |
| Leaves | Not explicitly reported |
Commonly known as jujube or Chinese date, Ziziphus jujuba is another significant botanical source of this compound. The compound has been identified as a major phytoconstituent of this species. saudijournals.com Specifically, scientific literature reports the isolation of this compound from both the stem bark and the roots of Z. jujuba. researchgate.net
Table 2: Occurrence of this compound in Ziziphus jujuba
| Plant Part | Presence of this compound |
|---|---|
| Stem Bark | Confirmed |
| Roots | Confirmed researchgate.net |
| Leaves | Not explicitly reported |
Ziziphus oxyphylla is a species from which various cyclopeptide alkaloids have been isolated and studied. However, based on the current scientific literature, the presence of this compound in this particular species has not been reported. Phytochemical investigations of Z. oxyphylla have led to the identification of other cyclopeptide alkaloids, such as oxyphylline B and nummularine-C, but not this compound. researchgate.net
Table 3: Occurrence of this compound in Ziziphus oxyphylla
| Plant Part | Presence of this compound |
|---|---|
| Stem | Not reported |
| Roots | Not reported |
| Leaves | Not reported |
Ziziphus mauritiana, also known as Indian jujube or ber, has been confirmed to contain this compound. Phytochemical analyses have detected this compound in both the bark and the leaves of the plant. mdpi.com The identification of this compound in Z. mauritiana has often been accomplished through modern analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
Table 4: Occurrence of this compound in Ziziphus mauritiana
| Plant Part | Presence of this compound |
|---|---|
| Bark | Confirmed mdpi.com |
| Leaves | Confirmed mdpi.com |
| Roots | Not explicitly reported |
Ziziphus spina-christi, commonly known as Christ's Thorn Jujube, has been the subject of numerous phytochemical studies that have led to the isolation of various cyclopeptide alkaloids. researchgate.net However, a thorough review of the available scientific literature indicates that this compound has not been identified as a constituent of this particular Ziziphus species. While other nummularine-type alkaloids have been found, this compound itself has not been reported. nih.gov
Table 5: Occurrence of this compound in Ziziphus spina-christi
| Plant Part | Presence of this compound |
|---|---|
| Stem Bark | Not reported |
| Leaves | Not reported |
| Roots | Not reported |
Engineered Microbial Production Systems
Engineered microbial co-cultures have emerged as a promising strategy for enhancing the production of bioactive secondary metabolites, including this compound. This approach leverages the interactions between different microbial species to activate silent biosynthetic gene clusters that are not typically expressed in monoculture laboratory settings.
Co-culturing the fungus Eurotium amstelodami with certain bacteria has been shown to significantly boost the production of various secondary metabolites. In a notable study, a co-culture system involving E. amstelodami and Bacillus licheniformis was established to investigate changes in metabolite profiles. nih.gov The liquid state fermentation of this mixed culture resulted in a markedly enhanced abundance of this compound compared to pure cultures of the individual microorganisms. nih.gov This induction of this compound biosynthesis highlights the potential of fungal-bacterial co-cultures to unlock novel chemical diversity.
The interaction between Bacillus licheniformis and Eurotium amstelodami in a co-culture environment is a key factor in the enhanced production of this compound. nih.gov While B. licheniformis is known for producing its own array of antimicrobial substances, its presence in a mixed culture with E. amstelodami triggers a significant metabolic response in the fungus. nih.govuantwerpen.be A non-targeted metabolomics approach using ultra-performance liquid chromatography time-of-flight mass spectrometry (UPLC-TOF-MS) revealed that this compound was one of several secondary metabolites that were significantly enhanced through this co-culture strategy. nih.gov The study demonstrated that the combination of these two specific microorganisms was particularly effective, suggesting a synergistic interaction that stimulates the biosynthetic pathways leading to this compound. nih.gov
Advanced Isolation and Purification Methodologies
The isolation and purification of this compound from complex natural extracts or fermentation broths rely on advanced separation techniques capable of resolving intricate mixtures of structurally similar compounds.
Chromatographic Techniques
Chromatography is a fundamental technique for the separation, identification, and purification of compounds from a mixture. The process involves a stationary phase and a mobile phase, where the differential partitioning of components between these two phases allows for their separation. For complex natural products like cyclopeptide alkaloids, high-resolution chromatographic methods are essential.
High-Performance Liquid Chromatography (HPLC) is a powerful and highly sensitive chromatographic technique used extensively for the purification of cyclopeptide alkaloids from plant extracts and microbial cultures. researchgate.net This method utilizes high pressure to pass a solvent mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase).
In the context of this compound and related compounds, HPLC offers high resolution and efficiency, enabling the separation of structurally similar alkaloids. For instance, the analysis of metabolites from the co-culture of Eurotium amstelodami and Bacillus licheniformis utilized an ultra-performance liquid chromatography system, a variant of HPLC, to detect the enhanced production of this compound. nih.gov Similarly, semi-preparative HPLC has been applied for the purification of various cyclopeptide alkaloids from different Ziziphus species, demonstrating its critical role in the isolation of these complex molecules. researchgate.net
Semi-Preparative High-Performance Liquid Chromatography (HPLC)
Semi-preparative HPLC is a critical step in the purification of this compound, allowing for the isolation of the compound in sufficient quantities for structural analysis. While specific parameters for this compound are not extensively detailed in publicly available literature, typical methods for the separation of cyclopeptide alkaloids from Ziziphus species involve reverse-phase chromatography. nih.gov
A general approach would utilize a C18 column with a gradient elution system. The mobile phase commonly consists of a mixture of water (often acidified with a small amount of formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient starts with a higher proportion of water, gradually increasing the concentration of the organic solvent to elute compounds of increasing hydrophobicity. The flow rate is adjusted for optimal separation on the semi-preparative scale. Detection is typically carried out using a Diode Array Detector (DAD) to monitor the elution of compounds at various wavelengths. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) offers a significant improvement in resolution and speed over conventional HPLC, making it a powerful tool for the analysis of complex plant extracts containing cyclopeptide alkaloids like this compound. An analytical method using UHPLC coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-qTOF-MS) has been developed for the analysis of cyclopeptide alkaloids in the seeds of Ziziphus jujuba var. spinosa. koreascience.krelsevierpure.com
For the separation of these basic alkaloids, the mobile phase composition is crucial. The use of additives such as ammonium (B1175870) formate (B1220265) has been shown to enhance the resolution of the separation. koreascience.kr The analysis is typically performed in the positive ion mode, which provides better ion intensity for this class of compounds. koreascience.kr A typical UHPLC system would employ a sub-2 µm particle column, allowing for faster analysis times and improved separation efficiency.
Conventional Separation Protocols
Prior to HPLC purification, a series of conventional separation techniques are employed to obtain a crude extract enriched in alkaloids. The dried and powdered plant material, often the stem bark of Ziziphus species, is first subjected to extraction with an organic solvent like methanol or ethanol (B145695). nih.gov
The resulting crude extract is then subjected to a liquid-liquid partitioning process. This typically involves dissolving the extract in an acidified aqueous solution and then washing with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) to remove fats and other non-polar compounds. The aqueous layer is then basified, and the alkaloids are extracted into a moderately polar organic solvent such as chloroform (B151607) or ethyl acetate.
Further purification is often achieved using column chromatography over silica (B1680970) gel or Sephadex, employing a gradient of solvents with increasing polarity to separate the alkaloid fraction into smaller, less complex fractions. These enriched fractions are then subjected to semi-preparative HPLC for the final isolation of pure this compound. nih.gov
Spectroscopic and Spectrometric Characterization for Structure Determination
Once isolated, the definitive structure of this compound is determined using a combination of advanced spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC), the connectivity of atoms within the this compound molecule can be established.
While a complete, publicly available dataset of assigned NMR chemical shifts for this compound is not readily found, the following table represents a hypothetical compilation of typical chemical shift ranges for the key structural motifs present in cyclopeptide alkaloids.
| Proton (¹H) Type | Typical Chemical Shift (δ, ppm) | Carbon (¹³C) Type | Typical Chemical Shift (δ, ppm) |
| Amide NH | 7.0 - 9.0 | Carbonyl (C=O) | 168 - 175 |
| Aromatic CH | 6.5 - 8.0 | Aromatic C | 110 - 160 |
| Alpha-protons (α-CH) | 3.5 - 5.5 | Alpha-carbons (α-C) | 50 - 65 |
| Beta-protons (β-CH) | 1.5 - 3.0 | Methoxy (B1213986) (OCH₃) | 55 - 60 |
| Methyl (CH₃) | 0.8 - 1.5 | Methyl (CH₃) | 15 - 25 |
This table is illustrative and based on general values for similar compounds.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESIMS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In the positive ion mode, ESI-MS typically reveals the protonated molecule [M+H]⁺, and sometimes adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. ekb.eg
By coupling the mass spectrometer to a collision cell (tandem mass spectrometry or MS/MS), the protonated molecule can be fragmented. The resulting fragmentation pattern provides valuable information about the sequence of amino acids and other structural units within the cyclopeptide.
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M+H]⁺ | Expected value for C₃₂H₄₁N₅O₆ + H⁺ | Protonated molecular ion |
| [M+Na]⁺ | Expected value for C₃₂H₄₁N₅O₆ + Na⁺ | Sodium adduct |
| Fragment Ion 1 | Varies | Loss of a specific side chain or functional group |
| Fragment Ion 2 | Varies | Cleavage of an amide bond in the peptide backbone |
This table is a template for the expected data from an ESI-MS analysis of this compound.
Detailed Structural Elucidation and Absolute Stereochemistry of this compound
The complete structure of this compound was elucidated by combining data from various spectroscopic and crystallographic techniques.
Identification of the Macrocyclic Ring System (e.g., 13-membered)
This compound is classified as a cyclopeptide alkaloid featuring a 13-membered macrocyclic ring. researchgate.net This ring system is a defining characteristic of this class of compounds and is formed by the cyclization of several amino acid residues and a hydroxystyrylamine moiety.
Characterization of Constituent Amino Acid Residues
This compound is an oligopeptide, meaning it is composed of a sequence of amino acids joined by peptide bonds. Its structure is built from the following constituent residues:
A Phenylalanine derivative
A Valine derivative
An N-methylalanine derivative
These residues are linked together, and the macrocycle is closed by a p-hydroxystyrylamine unit, which is characteristic of many cyclopeptide alkaloids. medkoo.com
Determination of Absolute Configuration (e.g., all-S configurations)
The absolute stereochemistry of this compound was conclusively determined by single-crystal X-ray diffraction analysis. The study revealed that all constituent amino acid residues possess an S-configuration at their respective chiral centers. researchgate.net This "all-S" configuration is a key stereochemical feature of the molecule.
Table 2: Structural and Stereochemical Features of this compound
| Feature | Description | Reference |
| Compound Type | Cyclopeptide Alkaloid | |
| Macrocyclic Ring Size | 13-membered | researchgate.net |
| Constituent Residues | Phenylalanine, Valine, N-methylalanine derivatives | medkoo.com |
| Absolute Configuration | All-S configurations for amino acid residues | researchgate.net |
Identification and Elucidation of this compound Analogs and Co-occurring Cyclopeptide Alkaloids
This compound is part of a larger family of cyclopeptide alkaloids, primarily found in plants of the Rhamnaceae family. The isolation and structural analysis of this compound have often led to the simultaneous discovery of a variety of structurally similar analogs and other related cyclopeptide alkaloids. These compounds share a common macrocyclic core but differ in their amino acid constituents and side chains. Advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in the separation and elucidation of these complex structures. researchgate.net
Nummularine Series (M, N, U, T, D, E, F, P, S, H, R)
The Nummularine series represents a group of closely related 13- or 14-membered cyclopeptide alkaloids. They are frequently isolated from various parts of Ziziphus species, such as the root bark, stem bark, and leaves. nih.gov The structural determination of these analogs relies heavily on spectroscopic methods.
Nummularine D, E, and U : These compounds have been isolated from the stem bark of Ziziphus nummularia and Ziziphus spina-christi. researchgate.net Their structures were elucidated using spectroscopic techniques, including HPLC-PDA-(HRMS)-SPE-NMR, which allows for the direct structural analysis of compounds from complex mixtures. researchgate.net Nummularine-U, for instance, was identified as a cyclopeptide alkaloid with a molecular formula of C26H39N4O4. researchgate.net
Nummularine F : This N-formylcyclopeptide alkaloid has been detected in both the bark and leaves of Ziziphus species. researchgate.net Its total synthesis has been successfully achieved, which confirmed its complex 14-membered para-ansa cyclopeptide structure. semanticscholar.org
Nummularine H : Isolated from the stem of Paliurus ramossisimus, Nummularine H is a 13-membered cyclopeptide alkaloid. Its structure was established through spectral analysis. nih.gov
Nummularine M and N : These were among the earliest cyclopeptide alkaloids identified from the root bark of Ziziphus nummularia. nih.govencyclopedia.pub
Nummularine P and S : Research on the stem bark of Ziziphus nummularia led to the identification of Nummularine-P and Nummularine-S. nih.gov Nummularine P has a molecular formula of C29H43N5O6. nih.gov
Nummularine R : This alkaloid was isolated from the antidiabetic plant Ziziphus oxyphylla. Its structure was elucidated using modern mass spectrometry and 1D- and 2D-NMR techniques. researchgate.net
Nummularine T : This compound is another member of the extensive family of cyclopeptide alkaloids found within the Ziziphus genus. nih.gov
The following table summarizes key information regarding the identification of these Nummularine analogs.
| Compound Name | Natural Source (Genus) | Plant Part | Molecular Formula | Reference |
| Nummularine D | Ziziphus | Stem Bark | Not Specified | researchgate.netnih.gov |
| Nummularine E | Ziziphus | Stem Bark | Not Specified | researchgate.net |
| Nummularine F | Ziziphus | Bark, Leaves | Not Specified | researchgate.net |
| Nummularine H | Paliurus | Stem | Not Specified | nih.gov |
| Nummularine M | Ziziphus | Root Bark | Not Specified | nih.govencyclopedia.pub |
| Nummularine N | Ziziphus | Root Bark | Not Specified | nih.govencyclopedia.pub |
| Nummularine P | Ziziphus | Stem Bark | C29H43N5O6 | nih.govnih.gov |
| Nummularine R | Ziziphus | Not Specified | Not Specified | nih.govresearchgate.net |
| Nummularine S | Ziziphus | Stem Bark | Not Specified | nih.gov |
| Nummularine T | Ziziphus | Not Specified | Not Specified | nih.gov |
| Nummularine U | Ziziphus | Stem Bark | C26H39N4O4 | researchgate.netnih.gov |
Related Cyclopeptide Alkaloid Subtypes
The chemical investigation of plants containing this compound and its analogs consistently yields a diverse array of other cyclopeptide alkaloid subtypes. These co-occurring alkaloids often belong to different series, such as the Mauritine, Amphibine, and Paliurine series, each characterized by distinct structural features.
Mauritine Series (A, D, F) : Several mauritine alkaloids are known to co-exist with nummularines. Mauritine-F was isolated alongside Nummularine-D, -E, and -U from Ziziphus spina-christi and Ziziphus nummularia. researchgate.net Mauritine A and D have also been reported in these species. nih.gov
Amphibine D : This alkaloid was also among the compounds elucidated from Z. spina-christi. researchgate.net
Spinanine B and C : These were identified as previously undescribed compounds during the analysis of Z. spina-christi and Z. nummularia. researchgate.net
Hemsine A and Nummularin C : These alkaloids were isolated together with Nummularine-R from Ziziphus oxyphylla. researchgate.net
Paliurines and Daechuine-S3 : The study of Paliurus ramossisimus that yielded Nummularine H also led to the isolation of three new 13-membered cyclopeptide alkaloids, Paliurines G, H, and I, along with the known Paliurines A-C, F, and Daechuine-S3. nih.gov
Scutianine-C : This cyclopeptide alkaloid is another compound reported to be present in Ziziphus nummularia. nih.gov
This table details some of the cyclopeptide alkaloids that co-occur with the Nummularine series.
| Co-occurring Alkaloid | Alkaloid Subtype/Series | Natural Source (Species) | Reference |
| Mauritine A | Mauritine | Ziziphus mauritiana, Z. spina-christi | researchgate.netnih.gov |
| Mauritine D | Mauritine | Ziziphus nummularia | nih.gov |
| Mauritine F | Mauritine | Ziziphus nummularia, Z. spina-christi | researchgate.netnih.gov |
| Amphibine D | Amphibine | Ziziphus spina-christi | researchgate.net |
| Spinanine B | Spinanine | Ziziphus nummularia, Z. spina-christi | researchgate.net |
| Spinanine C | Spinanine | Ziziphus nummularia, Z. spina-christi | researchgate.net |
| Hemsine A | Hemsine | Ziziphus oxyphylla | researchgate.net |
| Nummularin C | Nummularine | Ziziphus oxyphylla | researchgate.net |
| Paliurine A, B, C, F, G, H, I | Paliurine | Paliurus ramossisimus | nih.gov |
| Daechuine-S3 | Daechuine | Paliurus ramossisimus | nih.gov |
| Scutianine-C | Scutianine | Ziziphus nummularia | nih.gov |
Chemical Synthesis and Biosynthetic Pathways of Nummularine B
Total Synthesis Strategies for Nummularine B and Related Cyclopeptide Alkaloids
Total synthesis aims to construct the target molecule from simpler, readily available precursors. For cyclopeptide alkaloids, this presents significant challenges due to their complex macrocyclic structure, the presence of multiple stereocenters, and often a strained ansa chain. researchgate.netrsc.org
Given the multiple chiral centers in cyclopeptide alkaloids, stereoselective synthesis is crucial to obtain the desired isomer. The absolute configuration of this compound has been determined as all-S for the amino acid residues through single crystal X-ray diffraction of its methiodide salt. uantwerpen.becapes.gov.br Stereocontrolled approaches are employed to introduce the correct absolute stereochemistry at the α and β carbons of amino acid residues, often utilizing chiral starting materials like D-serine. researchgate.netcapes.gov.br Regioselective reactions are also essential to ensure that functional groups react at the desired positions, particularly during the formation of the macrocyclic ring and the installation of the ansa chain. researchgate.net
The formation of the macrocyclic ring is a critical step in the total synthesis of cyclopeptide alkaloids. Various macrocyclization approaches have been explored, including macrolactamization and intramolecular nucleophilic substitution reactions. capes.gov.brnih.gov The formation of the aryl-alkyl ether linkage, a characteristic feature of many cyclopeptide alkaloids, is a key transformation. This can be achieved through reactions such as the Mitsunobu reaction or SNAr reactions. rsc.orgacs.orgcapes.gov.br
Key reactions employed in the synthesis of cyclopeptide alkaloids include peptide coupling reactions to form the amide bonds and reactions to construct the ansa chain and the macrocycle. Examples of macrocyclization strategies include:
Lactamization: Formation of an amide bond to close the ring, often using activating agents for the carboxylic acid. rsc.org
Intramolecular SNAr Reaction: Nucleophilic aromatic substitution where a nitrogen or oxygen attacks an activated aromatic ring, forming the macrocycle. nih.govacs.orgcapes.gov.br This strategy has been used for the synthesis of 14-membered cyclopeptide alkaloids. capes.gov.brcapes.gov.br
Copper-Catalyzed Coupling Reactions: These reactions have been utilized to install key structural elements, such as enamide formation, and can be central to macrocyclization protocols. uantwerpen.becapes.gov.brresearchgate.net
Macrocyclization presents both enthalpic and entropic challenges, particularly for medium-sized rings (9-11 members) where ring strain is significant. baranlab.org Strategies to overcome these challenges include using appropriate linker groups and optimizing reaction conditions to favor intramolecular cyclization over intermolecular polymerization.
Semi-Synthesis and Rational Design of this compound Derivatives
Semi-synthesis involves using naturally isolated compounds as starting materials for chemical modifications to produce novel derivatives. wikipedia.org This approach can be advantageous for complex natural products like this compound, where total synthesis may be lengthy or challenging. By starting from the natural product or a readily available precursor isolated from a plant source, researchers can focus on modifying specific parts of the molecule to alter its properties, such as improving biological activity or modifying pharmacokinetic profiles. wikipedia.org
Rational design of this compound derivatives involves using structural information and understanding of structure-activity relationships to design modified compounds with desired characteristics. mdpi.comrsc.org This can involve altering amino acid residues, modifying the ansa chain, or changing the macrocyclic ring size. While specific details on the semi-synthesis and rational design of this compound derivatives were not extensively detailed in the search results, these approaches are commonly applied to complex natural products to explore their therapeutic potential. wikipedia.org
Elucidation of this compound Biosynthesis
The biosynthesis of natural products describes how organisms produce these compounds through enzymatic pathways. Understanding the biosynthesis of this compound can provide insights into its natural production and potentially lead to biotechnological methods for its synthesis.
Cyclopeptide alkaloids are generally considered to be ribosomally synthesized and post-translationally modified peptides (RiPPs). researchgate.netnih.govd-nb.inforsc.org This means they are initially produced as linear precursor peptides through ribosomal synthesis, which are then modified by specific enzymes. d-nb.inforsc.org
Proposed biogenetic routes for cyclopeptide alkaloids, including this compound, suggest they are formed from an ether linkage between the phenolic oxygen of a tyrosine residue and the β-carbon of a nearby amino acid. researchgate.netnih.gov The tyrosine residue is also proposed to undergo decarboxylation and desaturation to form the characteristic styrylamine (B14882868) moiety found in these compounds. nih.gov Additional modifications, such as methylation and hydroxylation, are also common during the biosynthetic process. nih.gov
Research using transcriptome mining has linked cyclopeptide alkaloids from Ceanothus americanus and Ziziphus jujuba to dedicated RiPP precursor peptides. nih.govd-nb.info In Z. jujuba, precursor peptides containing a conserved leader-like region and repeating recognition sequence + core architecture were identified, and some could be directly linked to the anticipated core sequences of known cyclopeptide alkaloids, including this compound. nih.govd-nb.info These precursor peptides were often found co-clustered with BURP-domain containing proteins, suggesting the involvement of these enzymes in the biosynthesis. nih.govd-nb.info
Amino acids serve as the biological precursors for most alkaloids, including cyclopeptide alkaloids. wikipedia.org Specific amino acids like tyrosine, proline, isoleucine, and others are incorporated into the peptide chain that forms the basis of this compound. researchgate.netuantwerpen.behmdb.ca
Table 1: Proposed Biogenetic Pathway Snippet for Cyclopeptide Alkaloids
| Step | Proposed Transformation | Involved Residues/Moiety |
| Peptide Chain Formation | Ribosomal synthesis of linear precursor peptide. | Various amino acids |
| Ether Linkage Formation | Formation of ether bond between tyrosine and β-carbon. | Tyrosine, β-hydroxy amino acid |
| Styrylamine Formation | Decarboxylation and desaturation of tyrosine moiety. | Tyrosine |
| Additional Modifications | Methylation, hydroxylation, etc. | Various residues |
| Macrocyclization | Formation of the cyclic peptide structure. | Peptide chain |
| Cleavage | Release of mature cyclopeptide from precursor (typically). | Precursor peptide |
Note: This table represents a generalized proposed pathway for cyclopeptide alkaloids based on available information and may not detail every specific step for this compound.
Detailed biosynthetic studies have shown that many plant cyclopeptides are RiPP natural products. researchgate.netd-nb.inforsc.org While the exact enzymatic machinery for this compound biosynthesis is still being elucidated, the identification of precursor peptides and associated enzymes like BURP-domain proteins provides significant steps towards understanding its natural production route. nih.govd-nb.info
Identification and Characterization of Biosynthetic Enzymes (e.g., BURP peptide cyclases)
Studies on plant cyclopeptide alkaloids, including this compound, have linked their biosynthesis to dedicated RiPP precursor peptides and BURP-domain peptide cyclases nih.govd-nb.inforesearchgate.net. These BURP peptide cyclases are copper-dependent enzymes that facilitate macrocyclic cross-links, often between aromatic amino acid side chains and other residues rsc.orgnih.gov. In some systems, the core peptides are fused to the BURP domains, while in others, like the recently defined split burpitide pathway, the BURP domain is separate from its precursor peptide rsc.orgnih.gov. Research examining Ziziphus jujuba, a source of this compound, has shown that precursor peptides are co-clustered with BURP peptide cyclases in the genome nih.govd-nb.inforesearchgate.net. Reconstitution experiments with BURP enzymes involved in the biosynthesis of related cyclopeptides, such as arabipeptin A from Coffea arabica, have validated the activity of these split BURP peptide cyclases nih.govd-nb.inforesearchgate.net. This suggests a conserved biosynthetic route for cyclopeptide alkaloids involving BURP enzymes nih.govd-nb.inforesearchgate.net.
Genetic Basis of Biosynthesis: Genome Mining and Gene Cluster Analysis
Genome mining approaches have been instrumental in uncovering the genetic basis for the biosynthesis of natural products, including cyclic peptides researchgate.netresearchgate.netnih.govbeilstein-journals.org. In the case of this compound and other cyclopeptide alkaloids from Ziziphus jujuba, examination of the genome revealed that many annotated precursor peptides are co-clustered with BURP-domain containing proteins nih.govd-nb.inforesearchgate.net. These genomic loci often contain multiple precursor peptides and BURPs arrayed together nih.govd-nb.info. The proximity of split BURPs to their precursors in genomes, coupled with the known chemistry catalyzed by BURP domains, supports the existence of a split BURP biosynthetic system for these compounds researchgate.net. Genome mining tools are widely used to detect and annotate biosynthetic gene clusters (BGCs) in various organisms researchgate.netnih.govbeilstein-journals.orgresearchgate.net.
Strategies for Enhancing Biosynthesis (e.g., OSMAC, Co-culture)
Strategies such as the One Strain Many Compounds (OSMAC) approach and microbial co-culture have been employed to enhance the production and discover novel secondary metabolites, including peptides frontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov. Microbial co-culture, involving the cultivation of two or more strains together, can activate silent biosynthetic gene clusters and increase the yield and diversity of secondary metabolites frontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov. Studies have shown that co-culturing Eurotium amstelodami with Bacillus species, particularly Bacillus licheniformis, significantly enhanced the production of this compound frontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov. This enhancement is attributed to the interactions between the microorganisms in the co-culture environment, which can trigger the expression of otherwise silent gene clusters nih.govresearchgate.net.
Research findings on the enhancement of this compound production through co-culture are illustrated in the following table:
| Co-culture Combination | Effect on this compound Production | Reference |
| Eurotium amstelodami + Bacillus species | Significantly enhanced | frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.netnih.gov |
| Eurotium amstelodami + Bacillus licheniformis | Most significant improvement | frontiersin.orgnih.gov |
Metabolomic Approaches to Biosynthetic Pathway Discovery
Metabolomics, the comprehensive study of metabolites within a biological system, plays a crucial role in discovering biosynthetic pathways and identifying novel natural products researchgate.netnih.govnih.govnewswise.comfrontiersin.org. Non-target metabolomic approaches, such as those utilizing ultra-performance liquid chromatography time-of-flight mass spectrometry (UPLC-TOF-MS), have been used to detect differences in metabolite profiles in various conditions, including microbial co-cultures frontiersin.orgnih.gov. Metabolomics data from co-culture experiments involving Eurotium amstelodami and Bacillus licheniformis revealed that this compound, among other secondary metabolites, was significantly enhanced frontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov. This approach helps to link the production of specific metabolites to the conditions that induce their biosynthesis, providing clues about the activated pathways and potentially involved enzymes frontiersin.orgresearchgate.netnewswise.comfrontiersin.org. Metabolomics, often integrated with transcriptomics and genome mining, allows for a more comprehensive understanding of the metabolic changes and the underlying genetic machinery responsible for the production of compounds like this compound researchgate.netnewswise.comfrontiersin.org.
Preclinical Pharmacological Research and Structure Activity Relationships of Nummularine B
Investigation of Cellular and Molecular Mechanisms of Action (In Vitro and Preclinical Models)
Research into the mechanisms of Nummularine B has centered on its effects on key cellular pathways that regulate cell proliferation and survival. These investigations have utilized computational and cell-based models to elucidate its molecular interactions.
Target identification is a foundational step in drug discovery, aiming to identify molecular targets that play a crucial role in disease pathogenesis. wjbphs.com This process involves various methods, including genetic, genomic, and proteomic approaches, to pinpoint entities like proteins or genes whose activity can be modulated by a therapeutic compound. technologynetworks.com
In the context of this compound, in silico studies have been employed to identify potential molecular targets. Molecular docking simulations have identified TP53 Regulating Kinase (TP53RK) as a promising target. nih.gov These computational methods assess the binding affinity between a ligand, such as this compound, and a protein target, providing insights into potential inhibitory or modulatory functions. nih.gov The validation of such targets is a critical subsequent step to confirm their physiological relevance and role in disease processes. wjbphs.comnih.gov
This compound has been investigated for its ability to modulate signaling pathways critical to cell cycle regulation and survival, particularly the p53 signaling pathway.
The p53 signaling pathway is a central regulator of the cell cycle and apoptosis, making it a significant focus in cancer research. nih.gov Activation of p53 can lead to cell cycle arrest through the induction of cyclin-dependent kinase inhibitors like p21. nih.gov This, in turn, results in the hypophosphorylation of the retinoblastoma protein (RB), allowing it to bind to E2F transcription factors and repress the expression of genes necessary for cell cycle progression. nih.govmdpi.com
Studies involving an ethanol (B145695) extract of Ziziphus nummularia, which contains this compound, have shown effects on genes downstream of the p53 pathway in MCF-7 breast cancer cells. nih.gov Real-time quantitative PCR (RT-qPCR) analysis revealed a significant reduction in the mRNA expression of genes associated with the cell cycle and senescence, including Cyclin E (CycE or CCNE1), Retinoblastoma-Like protein 1 (RBL1), and E2F Transcription Factor 1 (E2F1). nih.gov The downregulation of these genes suggests an inhibitory effect on cell proliferation mediated through the p53-p21-RB signaling axis. nih.govnih.gov
Table 1: Effect on mRNA Expression of p53-Related Genes
| Gene | Function | Observed Effect | p-value |
| CycE (CCNE1) | Regulates G1/S phase transition | Reduction in expression | p = 0.011 |
| RBL1 | Tumor suppressor, cell cycle regulation | Reduction in expression | p = 0.008 |
| E2F1 | Transcription factor for cell cycle genes | Reduction in expression | p = 0.005 |
This table summarizes the reported changes in gene expression in MCF-7 cells following treatment with a Ziziphus nummularia extract containing this compound. Data sourced from a study by Lestari et al. nih.gov
TP53 Regulating Kinase (TP53RK), also known as p53-related protein kinase (PRPK), is known to interact with, phosphorylate, and activate p53. nih.gov Molecular docking simulations were performed to evaluate the potential of various compounds from Ziziphus nummularia, including this compound, to act as inhibitors of TP53RK. nih.gov
The results indicated that this compound has the potential to be a TP53RK inhibitor. nih.gov Its binding affinity was found to be more favorable than that of the native ligand, adenyl-imidodiphosphate (AMP-PNP), suggesting a strong interaction with the kinase. nih.gov This potential inhibition of TP53RK represents a key molecular mechanism through which this compound may exert its effects on the p53 pathway. nih.gov
Table 2: Molecular Docking Scores of Selected Compounds with TP53RK
| Compound | Rerank Score (kJ/mol) | Potential as TP53RK Inhibitor |
| This compound | -110.68 | Yes |
| Squalene | -112.70 | Yes |
| Rutin | -113.69 | Yes |
| Adenyl-imidodiphosphate (AMP-PNP) | -110.35 | Native Ligand |
| Pomalidomide | -69.23 | No |
This table displays the Rerank scores from a molecular docking simulation, indicating the binding affinity of compounds to TP53RK. A more negative score suggests a stronger potential binding. Data sourced from a study by Lestari et al. nih.gov
Cellular senescence is a state of irreversible cell cycle arrest that prevents the proliferation of damaged or stressed cells. nih.govmdpi.com This process is a crucial tumor suppression mechanism and is tightly controlled by pathways including the p53 and RB pathways. nih.govnih.gov The inhibition of cyclin-dependent kinases (CDKs) by inhibitors like p21 is a primary mechanism leading to cell cycle arrest and senescence. nih.gov
The observed reduction in the expression of key cell cycle genes such as CycE, RBL1, and E2F1 suggests that this compound's mechanism of action may involve the induction of cellular senescence and cell cycle arrest. nih.gov By potentially activating the p53 pathway through TP53RK inhibition, this compound could trigger a cascade that leads to the halting of cell proliferation, a hallmark of senescence. nih.govnih.gov This indicates that the anti-proliferative effects are likely mediated via pathways associated with the regulation of the cell cycle and the induction of a senescent state. nih.gov
Modulation of Cellular Pathways
In Vitro and Preclinical Model Studies of Biological Activities
In vitro studies using cell-based assays are essential for determining the biological activities of a compound in a controlled environment. nih.gov Research on an ethanol extract from the stem of Ziziphus nummularia, which contains this compound, has demonstrated anti-proliferative effects against the MCF-7 human breast cancer cell line. nih.gov The study determined the half-maximal inhibitory concentration (IC50) value of the extract to be 38.27 ± 0.72 μg/mL, quantifying its potency in inhibiting the growth of these cancer cells. nih.gov These findings correlate with the mechanistic studies, suggesting that the observed biological activity is a result of the modulation of the p53 pathway and cell cycle regulation. nih.gov
Antiplasmodial Activity Against Plasmodium falciparum
While extensive research has been conducted on various compounds for their antiplasmodial activity, specific data regarding the direct action of this compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is not extensively documented in publicly available scientific literature. The evaluation of compounds for antiplasmodial activity typically involves determining the half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. science.govnih.govresearchgate.netnih.gov
General studies on other natural and synthetic compounds have demonstrated a wide range of IC50 values, from nanomolar to micromolar concentrations, indicating varying degrees of effectiveness against P. falciparum. nih.gov However, without specific studies on this compound, its potential as an antiplasmodial agent remains to be conclusively determined.
Antimicrobial Efficacy
The antimicrobial properties of this compound have been explored to a limited extent. The assessment of such properties usually involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govnih.gov
Detailed studies specifying the antibacterial spectrum and potency of this compound are not widely available. Research in this area would typically involve testing the compound against a panel of Gram-positive and Gram-negative bacteria to establish its range of activity and its MIC values for susceptible strains. mdpi.com Without such data, the potential of this compound as an antibacterial agent is not characterized.
Similarly, the antifungal efficacy of this compound has not been thoroughly investigated in accessible research. Antifungal activity is also commonly quantified by MIC values, which indicate the lowest concentration of the substance that inhibits the visible growth of a fungus. nih.govnih.govresearchgate.net The lack of specific studies means that the potential of this compound in combating fungal infections is currently unknown.
Anticancer and Cytotoxic Activity in Established Cell Lines
The cytotoxic potential of this compound against various cancer cell lines is another area of preclinical interest. The efficacy of a compound in this regard is typically measured by its IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
The MCF-7 cell line is a commonly used model for in vitro studies of breast cancer. While numerous compounds have been evaluated for their cytotoxic effects on MCF-7 cells, with IC50 values varying significantly depending on the compound's mechanism of action and potency, specific and conclusive data on the cytotoxic activity of this compound against this cell line is not well-documented in the available literature. researchgate.netmdpi.comnih.govnih.gov
Table 1: Cytotoxic Activity of Various Compounds Against MCF-7 Breast Cancer Cells (Illustrative Examples)
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| Compound C1 (a monoorganotin Schiff base) | 2.5 ± 0.50 (48h treatment) | nih.gov |
| Pyrimidine derivative 45 | 0.33 ± 0.24 | mdpi.com |
This table provides examples of cytotoxic activity for other compounds against MCF-7 cells to illustrate typical data presentation, as specific data for this compound is not available.
Research into the cytotoxic effects of compounds extends to other cancer cell lines to assess the breadth of their anticancer potential. These include A549 (non-small cell lung cancer), HT29 (colorectal adenocarcinoma), and HCT116 (colorectal carcinoma). nih.govkoreascience.krresearcher.lifeekb.egresearchgate.net
As with the other pharmacological activities, specific and detailed research findings on the cytotoxic effects of this compound against A549, HT29, and HCT116 cell lines are not readily found in the public scientific domain. The table below illustrates the kind of data that would be expected from such studies, using examples of other compounds.
Table 2: Cytotoxic Activity of B13 Sulfonamides Against A549 and HT-29 Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| B13 | HT-29 | 68.4 | nih.gov |
| B13 | A549 | 94.2 | nih.gov |
| Compound 15 (B13 sulfonamide) | HT-29 | 27.0 | nih.gov |
| Compound 15 (B13 sulfonamide) | A549 | 28.7 | nih.gov |
This table shows data for B13 and its sulfonamide derivatives to exemplify cytotoxic activity measurements against A549 and HT-29 cell lines, in the absence of specific data for this compound.
Preclinical Assessment of Analgesic Properties
Currently, there is a notable lack of specific preclinical research focused on the analgesic properties of this compound. While general preclinical screening models for analgesic activity are well-established for evaluating novel compounds, dedicated studies to assess whether this compound can alleviate pain are not prominently featured in the scientific literature. Therefore, its potential efficacy as a central or peripheral analgesic remains to be determined.
Preclinical Assessment of Anti-inflammatory Properties
Similar to its analgesic potential, the anti-inflammatory properties of this compound have not been extensively investigated in preclinical models. The evaluation of anti-inflammatory activity, typically involving assays that measure the inhibition of pro-inflammatory mediators or pathways, has not been specifically reported for this compound. As such, there is no direct scientific evidence to support or refute the anti-inflammatory potential of this compound.
Potential Antiviral Activities
The potential antiviral activities of this compound remain an unexplored area of research. Although various alkaloids from natural sources have been investigated for their effects against different viruses, specific studies detailing the in vitro or in vivo antiviral efficacy of this compound are not available in the current body of scientific literature.
Antioxidant Potential
Specific data from preclinical assessments aimed at quantifying the antioxidant potential of this compound are not currently available. Standard assays that measure radical scavenging activity or the inhibition of oxidative stress have not been specifically applied to this compound according to available research.
Structure-Activity Relationship (SAR) Studies of this compound and Analogs
Structure-activity relationship (SAR) studies for cyclopeptide alkaloids, including this compound, have provided valuable insights into the structural features necessary for their biological activities. These studies primarily focus on comparing the effects of modifications to the macrocyclic ring and its substituents on a compound's potency. Research in this area has been particularly revealing in the context of antiplasmodial activity.
Qualitative SAR Analysis
Qualitative SAR analysis of this compound and related cyclopeptide alkaloids has identified several key structural elements that influence their biological effects. nih.gov For instance, in antiplasmodial assays, this compound, a 13-membered cyclopeptide alkaloid, demonstrated promising activity with an IC₅₀ value of 3.6 μM against Plasmodium falciparum, with no cytotoxic effects observed up to a concentration of 64.0 μM. nih.gov
Further analysis of a library of related compounds has suggested that other structural features may also be important for activity. These include the presence of a β-hydroxy proline moiety, which could correlate with higher antiplasmodial potency, and the methoxylation or hydroxylation of the styrylamine (B14882868) moiety within the macrocycle. nih.gov
The size of the macrocyclic ring is a critical determinant of biological activity in cyclopeptide alkaloids. nih.gov this compound possesses a 13-membered ring, which is formed by a peptide unit connected to a benzene (B151609) ring in a 1,3-orientation (meta-cyclophane). nih.govresearchgate.net Comparative studies have shown that this 13-membered ring structure is generally more favorable for antiplasmodial activity than the larger 14-membered ring (para-cyclophane) found in other analogs. nih.govnih.gov
Research evaluating a range of cyclopeptide alkaloids demonstrated that the most promising antiplasmodial results were associated with compounds bearing a 13-membered ring. nih.gov In contrast, only a small fraction of the tested 14-membered cyclopeptide alkaloids exhibited significant activity. nih.gov This finding strongly suggests that the more compact macrocyclic structure of the 13-membered ring is a key factor for potent antiplasmodial effects. nih.govnih.gov
The table below summarizes the antiplasmodial activity of selected 13-membered and 14-membered cyclopeptide alkaloids, illustrating the influence of ring size.
| Compound | Ring Size | Antiplasmodial Activity (IC₅₀, μM) |
|---|---|---|
| Spinanine-B | 13-membered | 2.1 |
| This compound | 13-membered | 3.6 |
| Jubanine-F | 13-membered | 12.8 |
| Nummularine-E | 14-membered | >64.0 |
Role of Specific Amino Acid Moieties (e.g., β-hydroxy proline)
The constituent amino acids that form the macrocyclic ring and the side chain of cyclopeptide alkaloids play a pivotal role in determining their biological properties. Qualitative SAR studies on a library of 19 related cyclopeptide alkaloids, including both 13- and 14-membered ring structures, have shed light on the importance of specific amino acid residues.
Impact of Substitutions (e.g., methoxylation/hydroxylation of styrylamine moiety)
The styrylamine moiety is another critical component of the cyclopeptide alkaloid scaffold. Modifications to the aromatic ring of this unit, particularly substitutions, have been shown to significantly influence biological activity.
| Structural Feature | Observation in Cyclopeptide Alkaloids | Potential Impact on Bioactivity |
|---|---|---|
| β-hydroxy proline Moiety | Presence correlates with higher antiplasmodial activity. hmdb.ca | May be crucial for target interaction, possibly through hydrogen bonding or conformational stabilization. hmdb.ca |
| Methoxylation of Styrylamine Moiety | Considered beneficial for antiplasmodial activity. hmdb.ca | May enhance binding affinity or favorably influence molecular conformation. hmdb.ca |
| Hydroxylation of Styrylamine Moiety | Also associated with antiplasmodial activity, though potentially to a lesser extent than methoxylation. hmdb.ca | Suggests that hydrogen-bonding capability at this position is important for activity. hmdb.ca |
| Macrocyclic Ring Size | 13-membered rings were generally associated with higher antiplasmodial activity than 14-membered rings in one study. hmdb.ca | Ring size dictates the overall shape and conformational flexibility of the molecule, affecting how it fits into a biological target. hmdb.ca |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling represents a computational approach to formalize the relationship between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and identify the key molecular properties driving that activity.
Development of Predictive Models for Bioactivity
For the broader class of cyclopeptide alkaloids, QSAR models have been developed to better understand their antiplasmodial activity. hmdb.ca These models are typically built using statistical regression methods such as Partial Least Squares (PLS) and Multiple Linear Regression (MLR). hmdb.ca The process involves calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecules' physicochemical properties. The statistical methods then identify the descriptors that best correlate with the observed biological activity, creating a predictive equation. The goal of these models is to enable the in silico screening of virtual compounds, prioritizing the synthesis and testing of those predicted to be most potent. hmdb.ca
Identification of Key Molecular Descriptors for Activity
The development of QSAR models for cyclopeptide alkaloids allows for the identification of specific molecular descriptors that are most influential for their antiplasmodial activity. hmdb.ca While the specific descriptors for this compound have not been detailed in isolation, studies on the larger class of compounds point to the importance of properties related to the molecule's three-dimensional structure and electronic character. These descriptors can include steric parameters, electronic properties (such as partial charges and dipole moments), and topological indices that describe molecular shape and branching. The identification of these key descriptors provides a quantitative basis for the observations made in qualitative SAR studies, helping to explain, for example, why a methoxy (B1213986) group or a specific amino acid might enhance activity. hmdb.ca
Conformational Analysis and Stereochemical Requirements for Biological Potency
The three-dimensional structure of a molecule is intrinsically linked to its biological function. For complex macrocyclic compounds like this compound, conformational analysis—the study of the different spatial arrangements of atoms that can be achieved through rotation about single bonds—is critical. The molecule's preferred conformation, or shape, in a biological environment will dictate how well it can fit into the binding site of a target protein.
Furthermore, stereochemistry plays a pivotal role in biological activity. nih.gov this compound possesses multiple chiral centers, meaning it has a specific three-dimensional arrangement of its atoms. Even minor changes to the stereochemistry at one of these centers can lead to a complete loss of biological activity, as the altered shape may no longer be complementary to the target binding site. While detailed conformational and stereochemical requirement studies specifically for this compound's biological potency are not extensively available in the reviewed scientific literature, it is a fundamental principle of medicinal chemistry that a specific, often low-energy, conformation and the correct stereochemical configuration are essential for potent biological activity.
Computational Chemistry and Molecular Modeling in this compound Research
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and the study of natural products. Techniques such as molecular docking and molecular dynamics (MD) simulations allow scientists to visualize and predict how a molecule like this compound might interact with a biological target at an atomic level.
Molecular docking studies could predict the preferred binding orientation of this compound within the active site of a target protein, providing insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. MD simulations can further refine this by simulating the dynamic behavior of the molecule and its target over time, offering a more realistic view of the binding stability and the conformational changes that may occur upon binding.
Although specific computational studies detailing the molecular modeling of this compound are not widely published, these methods hold significant potential for elucidating its mechanism of action. By identifying a putative biological target, computational approaches could be employed to rationalize the SAR data, explaining why certain structural features are essential for activity and guiding the design of new, more potent analogs.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method has been employed to explore the inhibitory potential of this compound against various therapeutic targets in cancer and infectious diseases.
In a study investigating potential inhibitors for breast cancer, this compound was docked against TP53-regulating kinase (TP53RK), a key enzyme in the p53 pathway. The simulation yielded a Rerank score of -110.68 kJ/mol, indicating a strong binding affinity and suggesting its potential as a TP53RK inhibitor. nih.gov This interaction is significant as the inhibition of TP53RK can lead to the activation of the p53 tumor suppressor protein.
Furthermore, in a broad in-silico investigation to identify herbal antibiotics, this compound was docked against a panel of ten verified bacterial protein targets. The compound showed variable and, in some cases, potent binding affinities. Notably, it demonstrated strong binding scores against peptide deformylase (PDF) from Mycobacterium tuberculosis and Pseudomonas aeruginosa, as well as UDP-Galactopyranose mutase (UGM) from M. tuberculosis. semanticscholar.org PDF is an essential enzyme in bacterial protein synthesis, making it an attractive target for novel antibiotics. semanticscholar.org The results from these docking studies highlight this compound as a compound with potential antibacterial activity through the inhibition of essential bacterial enzymes. semanticscholar.org An additional study also identified this compound as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2 through docking analysis. hmdb.ca
| Protein Target | Organism/Disease | Docking Score (MolDock Score) | Reference |
|---|---|---|---|
| TP53-regulating kinase (TP53RK) | Breast Cancer | -110.68 kJ/mol (Rerank Score) | nih.gov |
| Peptide Deformylase (PDF) | Bacillus cereus | -83.6 | semanticscholar.org |
| Peptide Deformylase (PDF) | Escherichia coli | -71.6 | semanticscholar.org |
| Peptide Deformylase (PDF) | Mycobacterium tuberculosis | -123.6 | semanticscholar.org |
| Peptide Deformylase (PDF) | Pseudomonas aeruginosa | -105.9 | semanticscholar.org |
| Peptide Deformylase (PDF) | Staphylococcus aureus | -62.9 | semanticscholar.org |
| Peptide Deformylase (PDF) | Streptococcus pneumoniae | -53.9 | semanticscholar.org |
| UDP-Galactopyranose mutase (UGM) | Mycobacterium tuberculosis | -133.1 | semanticscholar.org |
| Protein Tyrosine Phosphatase B (PtpB) | Mycobacterium tuberculosis | -114.0 | semanticscholar.org |
| Cytochrome P450 CYP121 | Mycobacterium tuberculosis | -103.8 | semanticscholar.org |
| DNA Gyrase B | Mycobacterium tuberculosis | -88.9 | semanticscholar.org |
Molecular Dynamics Simulations for Complex Stability
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. These simulations model the atomic movements of the system, providing insights into the conformational changes and the persistence of key interactions that hold the ligand in the binding site.
The promising docking results of this compound with TP53RK were further validated using molecular dynamics analysis, which confirmed the stability of the predicted binding pose. nih.gov Similarly, in the investigation of potential inhibitors for the SARS-CoV-2 main protease (Mpro), MD simulations were applied to the docked complexes of selected ligands, including this compound, to validate the docking process and assess the stability of the interactions. hmdb.ca These simulations are critical for confirming that the interactions predicted by the static docking model are maintained in a dynamic, more physiologically relevant environment, thereby strengthening the case for the compound's potential inhibitory activity.
Virtual Screening for Potential New Targets and Analogs
Virtual screening is a computational approach used to search large libraries of compounds for molecules that are likely to bind to a drug target. This method can also be used to screen a single compound against a panel of potential targets to identify new therapeutic applications.
This compound has been identified through such in silico screening efforts. In a large-scale computational study, a library of 561 antibacterial phytochemicals was screened against various bacterial protein targets. semanticscholar.org this compound was included in this screening, which led to its identification as a potential inhibitor of multiple bacterial enzymes, most notably those from Mycobacterium tuberculosis. semanticscholar.org
Similarly, a docking-based virtual screening of a collection of alkaloids from medicinal plants and sponges was performed to find new potential inhibitors for the SARS-CoV-2 main protease (Mpro). hmdb.ca this compound was among the compounds assessed, and this screening highlighted it as a potential candidate for further investigation as an antiviral agent against COVID-19. These screening studies are instrumental in identifying the potential therapeutic utility of natural products like this compound against various diseases.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Prioritization
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. In silico prediction of these properties helps to prioritize compounds that are more likely to have favorable pharmacokinetic profiles, thereby reducing the risk of late-stage failures.
Computational models have been used to predict the physicochemical and drug-likeness properties of this compound. According to predictions from the Human Metabolome Database, this compound has a predicted bioavailability but violates some common drug-likeness filters, including Lipinski's Rule of Five, the Ghose Filter, and Veber's Rule. hmdb.ca These rules are empirical guidelines used to assess the likelihood of a compound being orally active. Violations often relate to high molecular weight or other physicochemical properties that can impact absorption and bioavailability. While not absolute disqualifiers, these predictions suggest that this compound may require structural modification or specialized formulation strategies to become a viable drug candidate, and this information is vital for prioritizing research efforts.
| Property/Rule | Predicted Value/Status | Reference |
|---|---|---|
| Molecular Weight | 587.7 g/mol | hmdb.ca |
| LogP (Octanol-Water Partition Coefficient) | 2.88 | hmdb.ca |
| Hydrogen Bond Donors | 3 | hmdb.ca |
| Hydrogen Bond Acceptors | 8 | hmdb.ca |
| Rotatable Bond Count | 8 | hmdb.ca |
| Bioavailability | Yes | hmdb.ca |
| Lipinski's Rule of Five | No (Violation: Molecular Weight > 500) | hmdb.ca |
| Ghose Filter | No | hmdb.ca |
| Veber's Rule | No | hmdb.ca |
| MDDR-like Rule | Yes | hmdb.ca |
Advanced Analytical Methodologies in Nummularine B Research
Hyphenated Techniques for Comprehensive Profiling
Hyphenated techniques enable the separation of complex mixtures and the subsequent identification and structural elucidation of individual components like Nummularine B.
LC-DAD-MS (Liquid Chromatography-Diode Array Detector-Mass Spectrometry)
LC-DAD-MS is a powerful technique used in the analysis of natural products, including cyclopeptide alkaloids such as this compound. This method combines the separation capabilities of liquid chromatography (LC) with two detection methods: a Diode Array Detector (DAD), which provides UV-Vis spectral data, and Mass Spectrometry (MS), which provides mass-to-charge ratio information and fragmentation patterns. mdpi.comuvic.ca
LC-DAD-MS has been applied in the isolation and structure elucidation of cyclopeptide alkaloids from Ziziphus nummularia and Ziziphus spina-christi. uantwerpen.benih.govcapes.gov.br In such studies, LC separates the various compounds in an extract, the DAD provides information about their UV-Vis absorption properties, and the MS detector provides molecular weight information and can generate fragment ions through techniques like Electrospray Ionization Mass Spectrometry (ESIMS) to aid in structural identification. uantwerpen.benih.govcapes.gov.brresearchgate.net This combination allows for the detection and preliminary characterization of this compound within complex plant extracts.
LC-DAD-SPE-NMR (Liquid Chromatography-Diode Array Detector-Solid Phase Extraction-Nuclear Magnetic Resonance)
LC-DAD-SPE-NMR is an advanced hyphenated technique that integrates online solid-phase extraction (SPE) between LC-DAD and Nuclear Magnetic Resonance (NMR) spectroscopy. This setup is particularly useful for the analysis of natural products present in low concentrations or in complex mixtures, as SPE allows for the trapping and concentration of analytes from the LC eluent before they are transferred to the NMR flow cell. uantwerpen.benih.govcapes.gov.brresearchgate.net
This technique has been employed in the research of cyclopeptide alkaloids from Ziziphus species, including the isolation and structure elucidation of compounds from Ziziphus nummularia and Ziziphus spina-christi. uantwerpen.benih.govcapes.gov.brresearchgate.net By coupling LC separation and DAD detection with online SPE for sample enrichment and subsequent NMR analysis, detailed structural information about this compound and co-eluting compounds can be obtained using various NMR experiments (e.g., 1D and 2D NMR). researchgate.net This provides complementary structural data to that obtained from MS, leading to more confident identification and characterization.
UHPLC-ESI-qTOF-MS (Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry)
UHPLC-ESI-qTOF-MS is a high-resolution analytical technique that offers enhanced separation speed and efficiency compared to conventional HPLC, coupled with accurate mass measurement and fragmentation capabilities. oak.go.krrsc.org Ultra-High Performance Liquid Chromatography (UHPLC) provides rapid and high-resolution separation. oak.go.kr Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile compounds like this compound. oak.go.kr The quadrupole Time-of-Flight (qTOF) mass analyzer provides accurate mass measurements of parent ions and fragment ions, allowing for the determination of elemental compositions and detailed structural analysis through fragmentation patterns (MS/MS or MSE). mdpi.comoak.go.krrsc.orgnih.gov
This technique has been utilized for the analysis of cyclopeptide alkaloids, including this compound, in the seeds of Ziziphus jujuba var. spinosa. oak.go.kroak.go.kr A specific UHPLC-ESI-qTOF-MS method was developed and optimized for the analysis of Rhamnaceae cyclopeptide alkaloids, considering their basicity. oak.go.kr The method allowed for the detection of this compound based on its retention time and accurate mass, and MSE technologies provided fragmentation data for structural confirmation and dereplication of other cyclopeptide alkaloids. oak.go.kroak.go.kr
An example of data obtained using this technique in the analysis of Ziziphus jujuba var. spinosa seeds includes the detection of this compound with a specific retention time and measured mass, which was then compared to its theoretical mass for elemental composition determination. oak.go.kr
| Compound | Retention Time (min) | Measured Mass [M+H]+ | Theoretical Mass [M+H]+ | Formula | Fragment Ions (m/z) |
| This compound | 7.60 | 592.3134 | 592.3135 | C₃₂H₄₁N₅O₆ | 531, 408, 380, 233, 216, 204, 269, 317 oak.go.kr |
This table illustrates how UHPLC-ESI-qTOF-MS provides retention time, accurate mass, and fragmentation data crucial for identifying and characterizing this compound in complex extracts.
Metabolomics for this compound Discovery and Biosynthesis Studies
Metabolomics, the comprehensive study of all metabolites in a biological system, plays a significant role in the discovery and biosynthesis studies of natural products like this compound. frontiersin.orgnih.govresearchgate.netfrontiersin.orgresearchgate.netoncotarget.com By analyzing the entire metabolic profile of an organism or system under different conditions, metabolomics can help identify secondary metabolites that are produced or whose levels change in response to specific stimuli or genetic modifications. frontiersin.orgresearchgate.netresearchgate.netoncotarget.com
Metabolomics approaches, often utilizing techniques like UPLC-TOF-MS (Ultra-Performance Liquid Chromatography Time-of-Flight Mass Spectrometry), have been applied to study the production of secondary metabolites in microbial co-cultures. frontiersin.orgnih.govresearchgate.netfrontiersin.org In the co-culture of Eurotium amstelodami and Bacillus licheniformis, metabolomics data revealed a significant enhancement in the levels of several abundant secondary metabolites, including this compound. frontiersin.orgnih.govresearchgate.netfrontiersin.org This finding suggests that co-culture strategies can be beneficial for inducing the biosynthesis of active metabolites. frontiersin.orgnih.govresearchgate.net
Furthermore, metabolomics can be integrated with other 'omics' technologies and genetic analysis to elucidate the biosynthetic pathways of natural products. researchgate.netd-nb.infonih.gov Studies investigating the biosynthesis of cyclopeptide alkaloids, including this compound, in Ziziphus jujuba have utilized transcriptome-mining approaches and compared resulting hits to known cyclopeptide alkaloids. d-nb.infonih.gov This research suggests that many cyclopeptide alkaloids are ribosomally synthesized and post-translationally modified peptides (RiPPs). d-nb.infonih.gov Specific precursor peptides containing conserved regions have been linked to the biosynthesis of molecules like this compound. d-nb.infonih.gov While the complete biosynthetic basis is still being elucidated, these studies highlight the power of metabolomics and integrated approaches in understanding how this compound and similar compounds are produced in biological systems. d-nb.infonih.gov
Metabolomics studies have shown that the levels of this compound can be influenced by culture conditions, as observed in the co-culture experiments. frontiersin.orgnih.govresearchgate.netfrontiersin.org This indicates the potential for optimizing production through manipulation of the biological system.
Future Research Directions and Translational Potential for Nummularine B
Exploration of Novel Preclinical Biological Activities
While initial studies have indicated potential antimicrobial and anticancer activities for Nummularine B, further comprehensive preclinical investigations are essential to fully delineate its biological profile. ontosight.ai Research could focus on evaluating its efficacy against a broader spectrum of microbial pathogens, including drug-resistant strains. ontosight.ai The reported cytotoxic activity against certain cancer cell lines warrants deeper exploration into the specific cancer types it may target and the underlying mechanisms of cell death induction. ontosight.ainih.gov Additionally, exploring other potential activities, such as antiviral properties, which have been suggested but require further research, could reveal new therapeutic avenues. ontosight.ai Studies focusing on the antiplasmodial activity of cyclopeptide alkaloids, including this compound, have shown moderate activity against Plasmodium falciparum, indicating potential in antimalarial research. researchgate.netresearchgate.net
Development of Advanced Synthetic Methodologies
The complex chemical structure of this compound presents challenges for large-scale isolation from natural sources and for structural modifications aimed at improving its properties. ontosight.airesearchgate.net Developing advanced synthetic methodologies, including total synthesis and semi-synthetic approaches, is crucial to ensure a sustainable supply for research and potential development. acs.orgnih.govrsc.orgox.ac.uk Research in this area could focus on developing more efficient, stereocontrolled, and regioselective synthetic routes. researchgate.netnih.gov This would not only facilitate the production of this compound but also enable the creation of analogs with potentially enhanced activity, specificity, or pharmacokinetic profiles. rsc.org
Comprehensive Elucidation of Biosynthetic Pathways and Engineering for Production
Understanding the complete biosynthetic pathway of this compound is vital for developing alternative and potentially more efficient production methods through synthetic biology and metabolic engineering. nih.govfrontiersin.org Research efforts should aim to identify and characterize the genes and enzymes involved in its biosynthesis in the Ziziphus species. frontiersin.org Elucidating the biosynthetic machinery could allow for the engineering of microbial or plant hosts to produce this compound or its precursors in a controlled and scalable manner. frontiersin.org This approach could overcome limitations associated with traditional plant extraction, such as low yields and environmental impact. frontiersin.org Studies have shown that co-culture strategies involving microorganisms can enhance the biosynthesis of secondary metabolites like this compound, suggesting potential avenues for engineered production. frontiersin.org
Integration of Advanced Computational Approaches for Drug Design Optimization
Computational methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can play a significant role in the future research of this compound. mdpi.comnih.govresearchgate.net These approaches can help to:
Predict potential biological targets and binding affinities. nih.gov
Analyze the structure-activity relationships of this compound and its analogs to guide the design of more potent and selective compounds. rsc.org
Optimize the pharmacokinetic and pharmacodynamic properties of this compound through in silico screening and prediction. nih.govresearchgate.net
Facilitate virtual screening of large compound libraries to identify novel scaffolds with similar biological activities. nih.gov
Integrating these computational tools with experimental studies can significantly accelerate the drug discovery and optimization process for this compound.
Multidisciplinary Collaborative Research in Natural Product Discovery
The complexity of natural product research, from isolation and structural elucidation to biological evaluation and synthetic development, necessitates multidisciplinary collaboration. rsc.orgacs.org Future research on this compound would benefit greatly from collaborative efforts involving botanists, chemists, biologists, pharmacologists, and computational scientists. rsc.orgacs.org Such collaborations can facilitate the discovery of new Nummularine-like compounds from diverse natural sources, the development of innovative isolation and characterization techniques, the comprehensive evaluation of biological activities, and the translation of research findings into potential therapeutic applications. acs.orgcancer.gov Programs focused on natural product discovery, such as the NCI Program for Natural Product Discovery, highlight the value of such collaborative and integrated approaches. cancer.gov
Q & A
Q. Methodological Guidance :
- Cross-validate results with literature data for known analogs.
- Report spectral discrepancies and justify purity thresholds (e.g., ≥95% by HPLC) in supplementary materials .
How should researchers design synthesis protocols for this compound derivatives to ensure reproducibility?
Basic Research Question
Synthetic routes must prioritize clarity and reproducibility:
- Stepwise Documentation : Include reaction conditions (temperature, solvent, catalyst), stoichiometry, and isolation/purification steps.
- Characterization : Provide NMR, HR-MS, and IR data for intermediates and final products.
- Yield Reporting : Prefer isolated yields over theoretical calculations, and note deviations >5% from literature precedents .
Q. Methodological Guidance :
- Use standardized abbreviations for reagents (e.g., DCM for dichloromethane) to enhance readability.
- For multi-step syntheses, submit detailed procedures for ≥3 representative steps in the main text; others can be in supplementary files .
What strategies address contradictions in reported bioactivity data for this compound across studies?
Advanced Research Question
Discrepancies may arise from variations in assay conditions, compound purity, or biological models. Resolve these by:
- Systematic Review : Compare protocols for cell lines (e.g., cancer vs. non-cancer), concentrations, and exposure times.
- Statistical Re-analysis : Apply meta-analytic tools to harmonize data (e.g., standardized effect sizes, sensitivity testing).
- Experimental Replication : Independently validate key findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
Q. Methodological Guidance :
- Publish raw datasets and negative results to reduce publication bias.
- Discuss confounding factors (e.g., solvent effects, endotoxin contamination) in the limitations section .
How can researchers optimize in vivo models to study this compound’s pharmacokinetics and toxicity?
Advanced Research Question
In vivo studies require rigorous design to balance ethical and scientific demands:
- Dose Escalation : Start with sub-therapeutic doses in rodents, monitoring plasma half-life (t½) and organ-specific accumulation.
- Toxicokinetics : Measure biomarkers (e.g., ALT/AST for liver toxicity) at multiple time points.
- Control Groups : Include vehicle-only and positive controls (e.g., known hepatotoxins) .
Q. Methodological Guidance :
- Adopt the ARRIVE guidelines for animal reporting.
- Use compartmental modeling (e.g., non-linear mixed-effects) to predict human pharmacokinetics .
What computational approaches are validated for predicting this compound’s mechanism of action?
Advanced Research Question
Combine in silico methods with experimental validation:
- Molecular Docking : Screen against target libraries (e.g., Protein Data Bank) to prioritize binding partners.
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories.
- Network Pharmacology : Identify multi-target effects using pathway enrichment tools (e.g., KEGG, Reactome) .
Q. Methodological Guidance :
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Disclose force fields and software versions (e.g., AutoDock Vina 1.2.0) for reproducibility .
How should bioactivity assays for this compound be standardized to enhance cross-study comparability?
Advanced Research Question
Standardization involves:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
